

Initial Clinical Studies of Trelagliptin Succinate: A Technical Guide

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Compound of Interest

Compound Name: *Trelagliptin*

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Introduction

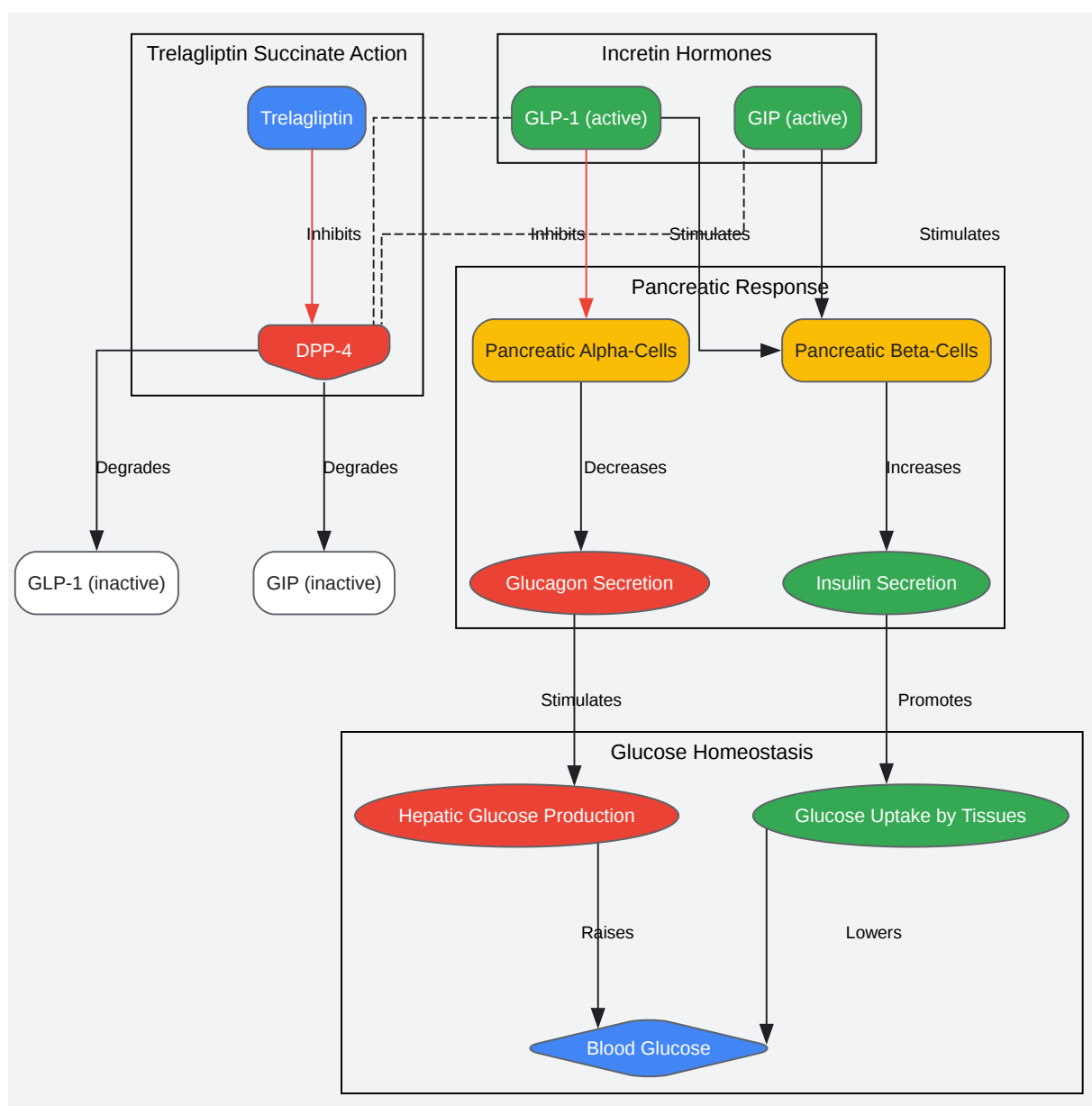
Trelagliptin succinate, marketed under trade names such as Zafatek, is a long-acting, selective dipeptidyl peptidase-4 (DPP-4) inhibitor developed for the management of type 2 diabetes mellitus (T2DM).[1][2] Its distinctive feature is a once-weekly oral dosing regimen, which offers a significant advantage in patient compliance compared to the daily administration required for other DPP-4 inhibitors.[3][4] This technical guide provides an in-depth overview of the initial clinical studies of **trelagliptin** succinate, focusing on its pharmacokinetics, pharmacodynamics, efficacy, and safety profile as established in Phase I, II, and III trials.

Mechanism of Action

Trelagliptin succinate exerts its therapeutic effect by inhibiting the DPP-4 enzyme. DPP-4 is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulintropic polypeptide (GIP).[5] By inhibiting DPP-4, **trelagliptin** increases the circulating levels of active GLP-1 and GIP.[5] This, in turn, potentiates glucose-dependent insulin secretion from pancreatic β -cells and suppresses glucagon release from pancreatic α -cells, leading to improved glycemic control.[3][5]

Beyond its effects on the incretin system, research suggests that **trelagliptin** may also improve insulin resistance in adipocytes through the regulation of the PI3K/AKT/GLUT4 insulin signaling pathway.[6]

Signaling Pathway of Trelagliptin Succinate



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Caption: Mechanism of action of **Trelagliptin** Succinate.

Clinical Pharmacology

Pharmacokinetics

Phase I studies in healthy volunteers have characterized the pharmacokinetic profile of **trelagliptin** succinate. Following a single oral administration, **trelagliptin** is absorbed with a median time to maximum plasma concentration (T_{max}) of 1.0 to 1.5 hours.^[1] The maximum plasma concentration (C_{max}) and the area under the plasma concentration-time curve (AUC) are generally dose-proportional.^[1] The elimination half-life is approximately 38.44 to 54.26 hours, which supports the once-weekly dosing schedule.^{[1][7]}

Parameter	50 mg Single Dose	100 mg Single Dose
C _{max} (ng/mL)	544.3 (122.0)	-
AUC _∞ (ng·h/mL)	5572.3 (793.2)	-
T _{max} (h)	1.0 - 1.5	1.0 - 1.5
t _{1/2} (h)	38.44 - 54.26	38.44 - 54.26
Cumulative Urinary Excretion (168h)	71.45%	75.96%
Data presented as mean (S.D.) where available.		

Pharmacodynamics

Clinical studies have demonstrated that **trelagliptin** succinate leads to sustained inhibition of the DPP-4 enzyme. At a dose of 100 mg, the mean rate of DPP-4 inhibition remains at approximately 75-80% even 7 days after dosing.^[1] This prolonged pharmacodynamic effect is consistent with its long half-life and supports its efficacy with once-weekly administration.

Clinical Efficacy

Phase II Studies

Phase II dose-ranging studies established the efficacy of **trelagliptin** in patients with T2DM. These studies showed a dose-dependent and statistically significant reduction in HbA1c levels compared to placebo over a 12-week period, with doses ranging from 12.5 mg to 200 mg.[1]

Treatment Group	Mean Baseline HbA1c (%)	Mean Change from Baseline in HbA1c (%)
Placebo	7.91	-
Trelagliptin 25 mg	8.05	-
Trelagliptin 50 mg	7.91	-
Trelagliptin 100 mg	8.04	-
Trelagliptin 200 mg	7.95	-

Specific change from baseline values for each dose group were not consistently reported across sources.

Phase III Studies

Phase III trials have confirmed the efficacy of **trelagliptin** 100 mg once weekly. In a 24-week, randomized, double-blind, active-controlled study, **trelagliptin** was shown to be non-inferior to the once-daily DPP-4 inhibitor alogliptin in reducing HbA1c levels.[1] Another Phase III study in Indian patients with T2DM also demonstrated the non-inferiority of **trelagliptin** 100 mg once weekly compared to vildagliptin 50 mg twice daily over 16 weeks.[3] In this study, the mean change in HbA1c from baseline was -0.89% for **trelagliptin** and -1.00% for vildagliptin.[3] The proportion of patients achieving an HbA1c target of <7.0% was similar between the two groups (48.57% for **trelagliptin** and 47.57% for vildagliptin).[3]

Long-term, open-label extension studies of up to 52 weeks have shown that the efficacy of **trelagliptin** is maintained, both as monotherapy and in combination with other oral antidiabetic drugs.[5]

Safety and Tolerability

Across clinical trials, **trelagliptin** succinate has been generally well-tolerated.^[4] The incidence of adverse events has been comparable to that of other DPP-4 inhibitors.^[1]

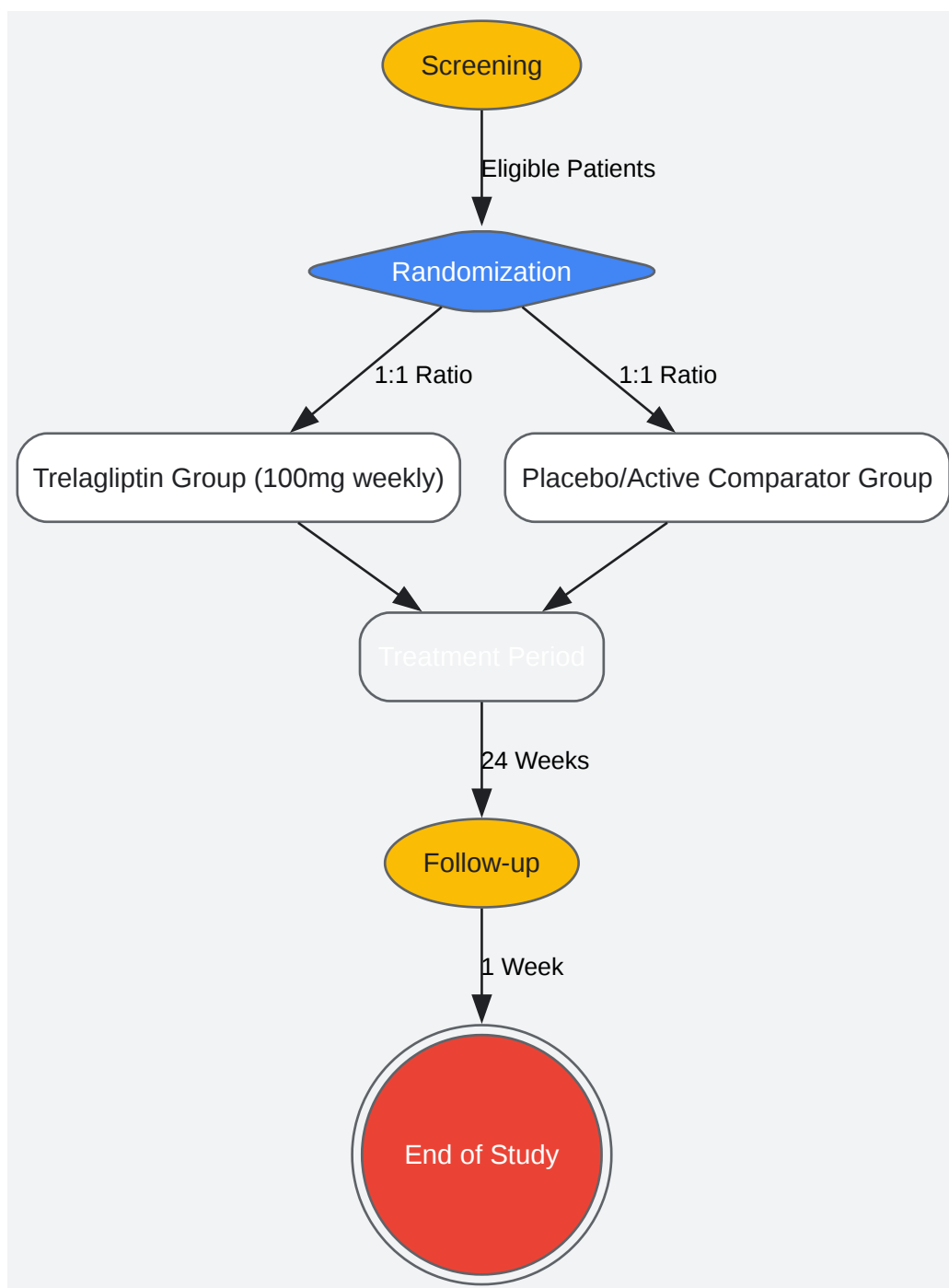
Adverse Event Profile	Trelagliptin 100 mg	Vildagliptin 50 mg twice daily
Any Adverse Event	6.67% (8/120 patients)	9.17% (11/120 patients)
Serious Adverse Events	None reported	Not specified
Hypoglycemia	None reported	1 case reported
Data from a 16-week, Phase III non-inferiority trial in Indian patients. ^[3]		

Commonly reported adverse events are generally mild to moderate in severity and include nasopharyngitis, headache, and gastrointestinal symptoms.^[8] Cases of hypoglycemia have been rare, particularly when used as monotherapy.^[1] No new or unexpected safety signals have been identified in long-term studies.^{[4][5]}

Experimental Protocols

While specific protocols vary between studies, a representative Phase III clinical trial (NCT03940183) provides a framework for the evaluation of **trelagliptin**.^[9]

Representative Phase III Trial Workflow



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Caption: A typical workflow for a Phase III clinical trial of **Trelagliptin**.

- Study Design: Randomized, double-blind, placebo- or active-controlled, parallel-group, multicenter study.[9]

- Patient Population: Adults with type 2 diabetes mellitus with inadequate glycemic control on diet and exercise alone or with a stable dose of metformin.
- Inclusion Criteria (General):
 - Diagnosis of T2DM.
 - HbA1c within a specified range (e.g., 7.0% to 10.0%).
 - Stable body weight.
- Exclusion Criteria (General):
 - Type 1 diabetes mellitus.
 - History of pancreatitis.
 - Severe renal or hepatic impairment (dose adjustments may be studied in separate trials).
 - Use of other glucose-lowering agents that are not part of the study design.
- Intervention: **Trelagliptin** succinate (e.g., 100 mg) administered orally once weekly.
- Comparator: Placebo or an active comparator (e.g., another DPP-4 inhibitor) administered according to its approved dosing regimen.
- Primary Endpoint: Change in HbA1c from baseline to the end of the treatment period (e.g., 24 weeks).
- Secondary Endpoints:
 - Change in fasting plasma glucose.
 - Proportion of patients achieving a target HbA1c level (e.g., <7.0%).
 - Changes in postprandial glucose.
 - Assessment of adverse events and other safety parameters.

Conclusion

The initial clinical studies of **trelagliptin** succinate have established it as an effective and well-tolerated treatment for type 2 diabetes mellitus. Its unique once-weekly dosing regimen, supported by a long pharmacokinetic half-life and sustained pharmacodynamic effect, offers a convenient therapeutic option that may improve patient adherence. The efficacy of **trelagliptin** in improving glycemic control is non-inferior to other established daily DPP-4 inhibitors, and its safety profile is comparable. Further research and real-world evidence will continue to delineate its role in the long-term management of T2DM.

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